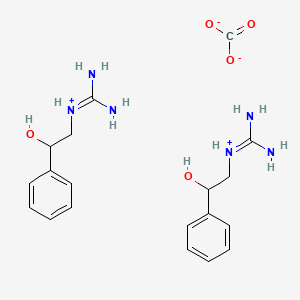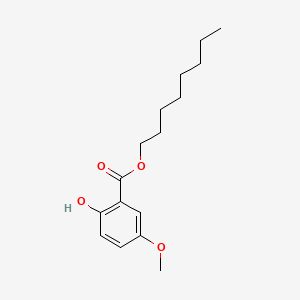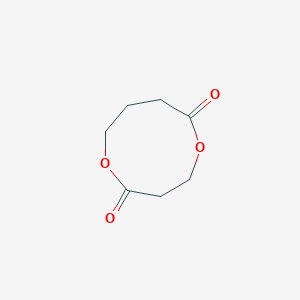![molecular formula C16H9ClF3NO4 B14685272 alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid CAS No. 35318-48-0](/img/structure/B14685272.png)
alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and chloro substituents on a cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid typically involves multi-step organic reactions. One common method includes the nitration of p-trifluoromethylphenyl derivatives followed by a series of substitution reactions to introduce the chloro and cinnamic acid moieties. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, substituted cinnamic acids, and other functionalized aromatic compounds .
Scientific Research Applications
Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl and chloro substituents can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted cinnamic acids and trifluoromethylphenyl derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups .
Uniqueness
Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid is unique due to the combination of its nitro, trifluoromethyl, and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
35318-48-0 |
|---|---|
Molecular Formula |
C16H9ClF3NO4 |
Molecular Weight |
371.69 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H9ClF3NO4/c17-11-4-1-9(2-5-11)7-13(15(22)23)12-6-3-10(16(18,19)20)8-14(12)21(24)25/h1-8H,(H,22,23)/b13-7- |
InChI Key |
KIBRLGQDGADSDK-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])\C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C(C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)

![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)






![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)



